molecular formula C14H19BrN2O2S B1405245 ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034155-51-4

ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No. B1405245
CAS RN: 2034155-51-4
M. Wt: 359.28 g/mol
InChI Key: BASNPPQYCSCSFE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their diverse range of biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The ethyl acetate group would be attached to one of the carbon atoms in the benzothiazole ring .


Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that this compound would undergo would depend on the exact structure and the conditions of the reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzothiazoles include relatively high melting points and good stability .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for its potential as a pharmacophore due to its complex structure that may interact with biological targets. Its benzothiazole moiety is particularly interesting, as benzothiazoles are known for their antimicrobial and anticancer properties . Research could focus on synthesizing derivatives and evaluating their bioactivity.

Agriculture

In the agricultural sector, the compound’s derivatives might be investigated for their use as pesticides or fungicides . The thiazolyl ring system is a common feature in many agrochemicals, and modifications to the ethyl group could lead to new compounds with enhanced activity and selectivity .

Industrial Applications

Industrially, this compound could serve as an intermediate in the synthesis of more complex molecules. Its isopropylbenzo[d]thiazol skeleton could be functionalized to create materials with specific properties, such as novel polymers or coatings .

Environmental Science

In environmental science, the study of this compound could include its degradation pathways and environmental fate . Understanding how it breaks down in different conditions can inform its safe use and disposal, as well as its potential impact on ecosystems .

Biochemistry

Biochemically, the compound could be used to study enzyme-substrate interactions , especially with enzymes that recognize the benzothiazole structure. It could also be a candidate for probing the function of transport proteins or receptors .

Materials Science

In materials science, the compound’s structural motifs could be incorporated into new materials with unique electronic or optical properties. For instance, the benzothiazole unit could be part of organic semiconductors or photovoltaic materials .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Benzothiazoles are known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some benzothiazoles are known to be toxic and may pose environmental hazards .

Future Directions

The future research directions would likely involve further studies on the synthesis, properties, and potential applications of this compound. This could include exploring its potential biological activities and developing methods for its synthesis .

properties

IUPAC Name

ethyl 2-(2-imino-6-propan-2-yl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S.BrH/c1-4-18-13(17)8-16-11-6-5-10(9(2)3)7-12(11)19-14(16)15;/h5-7,9,15H,4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASNPPQYCSCSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C(C)C)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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